3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1525405-41-7
VCID: VC2956991
InChI: InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14)
SMILES: CC1=C(C=CC=C1F)CC(C)C(=O)O
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid

CAS No.: 1525405-41-7

VCID: VC2956991

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid - 1525405-41-7

Description

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of propanoic acids. It is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring, which significantly influences its chemical behavior and potential applications. The compound's systematic name reflects its structure, indicating the locations of substituents on the phenyl group and the propanoic acid moiety.

Synthesis and Chemical Reactions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid typically involves several key steps, including halogenation and alkylation processes. These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Solvents like dichloromethane or acetonitrile may be used for optimal solubility and reaction efficiency.

Synthesis Steps

  • Halogenation: Introduction of the fluorine atom onto the phenyl ring.

  • Alkylation: Attachment of the methyl group to the phenyl ring.

  • Formation of the Propanoic Acid Moiety: Synthesis of the propanoic acid chain.

Reactivity

  • Electron-Withdrawing Effect: The fluorine atom enhances electrophilicity at certain positions on the aromatic ring.

  • Potential Reactions: Can undergo various chemical reactions, including substitution and addition reactions.

Biological Effects and Applications

The presence of the fluorine atom may enhance binding affinity to certain biological targets, such as enzymes or receptors, due to increased lipophilicity and altered sterics. This potentially leads to improved pharmacokinetic properties.

Potential Applications

  • Pharmaceutical Research: Utilized in the development of new drugs due to its unique structural properties.

  • Biological Interactions: May interact with specific biological targets, influencing biological pathways.

Safety and Handling

While specific safety data for 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is not detailed in the available sources, compounds with similar structures often require careful handling due to potential irritation and other hazards. It is advisable to consult safety data sheets (SDS) for specific handling instructions.

CAS No. 1525405-41-7
Product Name 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name 3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14)
Standard InChIKey WATNGUXSBWTSIN-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1F)CC(C)C(=O)O
Canonical SMILES CC1=C(C=CC=C1F)CC(C)C(=O)O
PubChem Compound 83698998
Last Modified Aug 16 2023

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